Decahydro-isoquinoline-1-carboxylic acid
Overview
Description
Decahydro-isoquinoline-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H17NO2. It is structurally related to isoquinoline and is known for its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-isoquinoline-1-carboxylic acid can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline . The hydrogenation process involves the addition of hydrogen (H2) in the presence of a catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Decahydro-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Decahydro-isoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of decahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinoline: A nitrogen-containing heterocycle with the chemical formula C9H17N.
Isoquinoline: An aromatic heterocyclic organic compound with the molecular formula C9H7N.
Uniqueness
Decahydro-isoquinoline-1-carboxylic acid is unique due to its specific structural features and potential biological activities. Its carboxylic acid functional group allows for further chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWUWTAURHNLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCNC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411890 | |
Record name | Decahydro-isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169390-26-5 | |
Record name | Decahydro-isoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60411890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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